molecular formula C26H41NO18 B040708 4-Gcbpd CAS No. 116169-15-4

4-Gcbpd

Cat. No.: B040708
CAS No.: 116169-15-4
M. Wt: 655.6 g/mol
InChI Key: OJTXTVZTLXRNTO-KLGPLAJBSA-N
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Description

4-Gcbpd (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid group (-B(OH)₂). Key physicochemical properties include:

  • TPSA (Topological Polar Surface Area): 40.46 Ų, indicating moderate polarity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous solutions.
  • Log P Values: Varied predictions across algorithms, including XLOGP3 (2.15) and WLOGP (0.78), suggesting moderate lipophilicity.

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

116169-15-4

Molecular Formula

C26H41NO18

Molecular Weight

655.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[5-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-2-methylpyridin-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H41NO18/c1-8-14(31)10(7-41-24-20(37)17(34)15(32)11(3-28)42-24)9(2-27-8)6-40-25-22(39)19(36)23(13(5-30)44-25)45-26-21(38)18(35)16(33)12(4-29)43-26/h2,11-13,15-26,28-39H,3-7H2,1H3/t11-,12-,13-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1

InChI Key

OJTXTVZTLXRNTO-KLGPLAJBSA-N

SMILES

CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Other CAS No.

116169-15-4

Synonyms

4'-O-(glucosyl)-5'-O-(cellobiosyl)pyridoxine
4-GCBPD

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine typically involves glycosylation reactions. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer sugar moieties from activated sugar donors to specific hydroxyl groups on the pyridoxine molecule. The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity and prevent degradation of the product .

Industrial Production Methods

Industrial production of glycosylated compounds like 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine often employs microbial fermentation. Engineered strains of bacteria or yeast are used to express the necessary glycosyltransferases, facilitating the large-scale production of the compound. This method is advantageous due to its scalability and eco-friendliness compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glucuronic acid derivatives, while reduction can produce glucitol derivatives .

Scientific Research Applications

4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-O-(Glucosyl)-5’-O-(cellobiosyl)pyridoxine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in vitamin B6 metabolism and function.

    Pathways Involved: It participates in pathways related to amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Gcbpd belongs to a class of halogenated phenylboronic acids. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) from the same chemical family :

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Solubility (mg/mL) Log P (XLOGP3) BBB Permeability GI Absorption
This compound 1046861-20-4 C₆H₅BBrClO₂ 235.27 - 0.24 2.15 Yes High
(3-Bromo-5-chlorophenyl)boronic acid 1256345-89-6 C₆H₄BBrClO₂ 221.26 0.87 Not reported 1.92 Not reported Moderate
(6-Bromo-2,3-dichlorophenyl)boronic acid 1391120-02-6 C₆H₃BBrCl₂O₂ 256.26 0.78 Not reported 2.34 No Low
(4-Bromo-2-fluorophenyl)boronic acid 871329-31-6 C₆H₅BBrFO₂ 203.82 0.71 0.15 1.78 Yes Moderate

Key Findings:

Structural Differences:

  • Substitution patterns (Br, Cl, F) and positions significantly influence physicochemical properties. For example, fluorination in (4-Bromo-2-fluorophenyl)boronic acid reduces molecular weight and log P compared to this compound.
  • Dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and log P but abolishes BBB permeability .

Biological Activity:

  • This compound exhibits superior BBB permeability compared to analogues, likely due to optimal halogen placement and lower TPSA.
  • GI absorption correlates with log P; this compound (log P 2.15) shows higher absorption than (4-Bromo-2-fluorophenyl)boronic acid (log P 1.78) .

Synthetic Accessibility:

  • This compound’s synthesis employs a robust palladium-catalyzed method, whereas analogues may require tailored conditions (e.g., Suzuki-Miyaura coupling for fluorinated derivatives) .

Research Implications and Limitations

  • Functional Potential: The BBB permeability of this compound makes it a candidate for central nervous system (CNS)-targeted drug development, unlike its dichloro analogue.
  • Data Gaps: Limited solubility and activity data for analogues hinder comprehensive structure-activity relationship (SAR) analysis. Further studies using databases like EDKB or Reaxys are recommended.

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